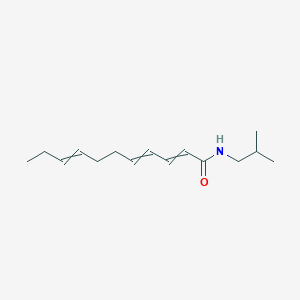
N-(2-Methylpropyl)undeca-2,4,8-trienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methylpropyl)undeca-2,4,8-trienamide is a fatty amide compound with the molecular formula C14H23NO It is known for its unique structure, which includes three conjugated double bonds and an isobutyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpropyl)undeca-2,4,8-trienamide typically involves the reaction of an appropriate acid chloride with an amine. One common method is the reaction of undeca-2,4,8-trienoic acid chloride with 2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Methylpropyl)undeca-2,4,8-trienamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The amide group can participate in substitution reactions, where the isobutyl group or the double bonds are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce saturated amides.
Applications De Recherche Scientifique
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound has been investigated for its biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an additive in certain formulations.
Mécanisme D'action
The mechanism of action of N-(2-Methylpropyl)undeca-2,4,8-trienamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pipercide: A compound with a similar structure but different functional groups.
N-Isobutyl-2,4,8-decatrienamide: Another fatty amide with similar properties but different chain length and double bond positions.
Uniqueness
N-(2-Methylpropyl)undeca-2,4,8-trienamide is unique due to its specific arrangement of double bonds and the presence of the isobutyl group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
652970-05-3 |
|---|---|
Formule moléculaire |
C15H25NO |
Poids moléculaire |
235.36 g/mol |
Nom IUPAC |
N-(2-methylpropyl)undeca-2,4,8-trienamide |
InChI |
InChI=1S/C15H25NO/c1-4-5-6-7-8-9-10-11-12-15(17)16-13-14(2)3/h5-6,9-12,14H,4,7-8,13H2,1-3H3,(H,16,17) |
Clé InChI |
APJKFOYYKOIUJP-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCCC=CC=CC(=O)NCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



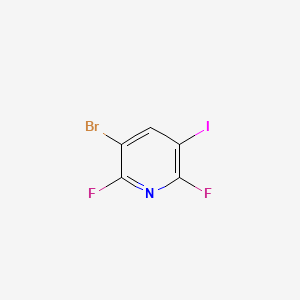
![Benzenesulfonamide, 4-[[4-(dimethylamino)phenyl]azo]-N-2-propynyl-](/img/structure/B12521817.png)

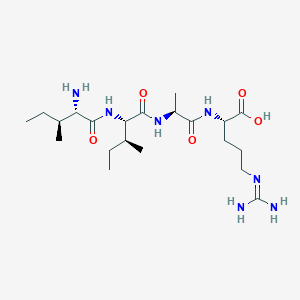
![[3-Ethenyl-3-(trifluoromethyl)undecyl]benzene](/img/structure/B12521828.png)
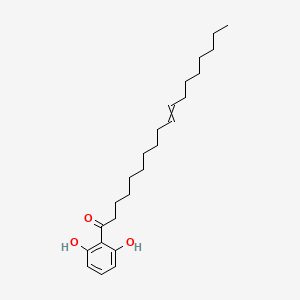
![3-{[2,5-Bis(4-aminoanilino)phenyl]sulfanyl}propanoic acid](/img/structure/B12521839.png)
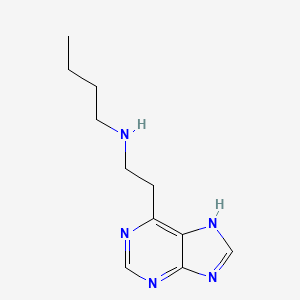
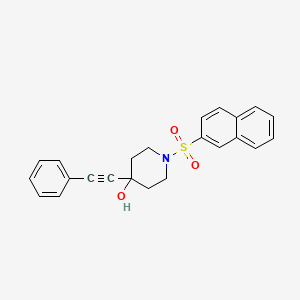

![(3r)-3-[(Triethylsilyl)oxy]pyrrolidine](/img/structure/B12521861.png)
![3-[(2-Methyl-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B12521868.png)
![9-Oxa-3,4-diazabicyclo[6.1.0]nonane](/img/structure/B12521873.png)
